molecular formula C11H8F6O2 B1437252 1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone CAS No. 933673-41-7

1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone

Cat. No. B1437252
CAS RN: 933673-41-7
M. Wt: 286.17 g/mol
InChI Key: IPXLXOSTJQDOLD-UHFFFAOYSA-N
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Description

1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone, also known as 1-HFPE, is a fluorinated compound that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of experiments and studies due to its unique properties.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its fluorinated ether moiety can introduce fluorine atoms into target molecules, which is highly desirable in pharmaceuticals and agrochemicals for enhancing biological activity and stability .

Material Science

In material science, the compound’s ability to resist solvation makes it useful for creating polymers with specific properties. It can be incorporated into polymer chains to increase resistance to solvents, oils, and other chemicals .

Medicinal Chemistry

The hexafluoropropoxy group in this compound is valuable in medicinal chemistry. It can be used to modify the hydrophobicity and electronic properties of potential drug candidates, which can affect their pharmacokinetics and pharmacodynamics .

Catalyst Design

Researchers utilize this compound in the design of catalysts. The presence of the hexafluoropropoxy group can influence the electronic environment of the catalytic site, potentially leading to increased reactivity and selectivity in various chemical reactions .

Surface Coatings

Due to its fluorinated nature, this compound can be applied in the development of surface coatings that exhibit low surface energy. This results in surfaces that are repellent to water and oils, which is beneficial for anti-fouling and self-cleaning applications .

Liquid Crystals

The structural features of this compound make it a candidate for the development of liquid crystal materials. Its rigid aromatic core and flexible hexafluoropropoxy tail can contribute to the mesomorphic behavior required in liquid crystal displays .

Fluorous Chemistry

In fluorous chemistry, which deals with the properties and reactions of perfluorinated compounds, this molecule can act as a solvent or a phase-transfer agent due to its compatibility with other fluorous substances .

Nanotechnology

Lastly, the compound’s unique electronic properties and stability under harsh conditions make it suitable for use in nanotechnology, particularly in the fabrication of nanoscale devices and sensors .

properties

IUPAC Name

1-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-6(18)7-2-4-8(5-3-7)19-11(16,17)9(12)10(13,14)15/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXLXOSTJQDOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225107
Record name 1-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone

CAS RN

933673-41-7
Record name 1-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933673-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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